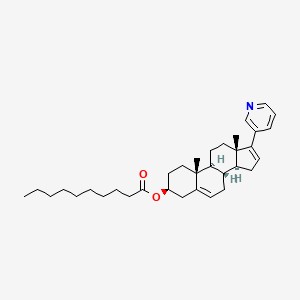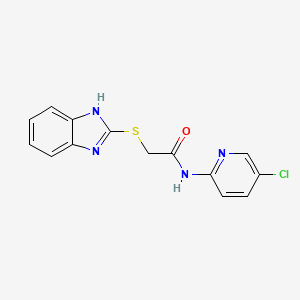
dCeMM3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM3 involves the installation of a free amine on the compound, allowing for its immobilization on sepharose beads and purification of interacting proteins from whole cell lysates . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific requirements of the research or industrial application.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. companies like MedChemExpress offer custom synthesis services to provide the required quantities and technical support for scientific research .
Chemical Reactions Analysis
Types of Reactions
dCeMM3 undergoes various chemical reactions, including:
Ubiquitination: This compound induces the ubiquitination of cyclin K by promoting its interaction with the CRL4B ligase complex.
Degradation: Following ubiquitination, cyclin K is targeted for degradation by the proteasome.
Common Reagents and Conditions
Reagents: this compound, CDK12-cyclin K, CRL4B ligase complex.
Major Products
The major product formed from these reactions is the degraded form of cyclin K, resulting from its ubiquitination and subsequent proteasomal degradation .
Scientific Research Applications
dCeMM3 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular glue degrader to study protein-protein interactions and targeted protein degradation.
Medicine: Potential therapeutic applications in cancer research by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies.
Mechanism of Action
dCeMM3 exerts its effects by inducing the ubiquitination and degradation of cyclin K. It promotes the interaction of CDK12-cyclin K with the CRL4B ligase complex, leading to the ubiquitination of cyclin K. The ubiquitinated cyclin K is then recognized by the proteasome and targeted for degradation . This mechanism of action makes this compound a valuable tool for studying protein degradation pathways and developing targeted therapies.
Comparison with Similar Compounds
Similar Compounds
PROTACs (Proteolysis Targeting Chimeras): Similar to dCeMM3, PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting an E3 ligase to the target protein.
Molecular Glues: Other molecular glues, like this compound, enhance protein-protein interactions and facilitate targeted protein degradation.
Uniqueness
This compound is unique in its specific targeting of cyclin K for degradation through the promotion of CDK12-cyclin K interaction with the CRL4B ligase complex . This specificity and mechanism of action distinguish it from other molecular glues and PROTACs, making it a valuable tool for targeted protein degradation research.
Properties
Molecular Formula |
C14H11ClN4OS |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20) |
InChI Key |
OOYJNUNOVRCHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


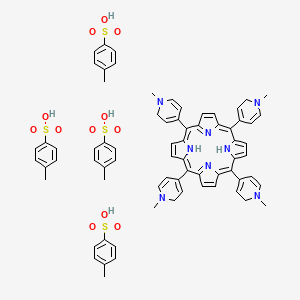
![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
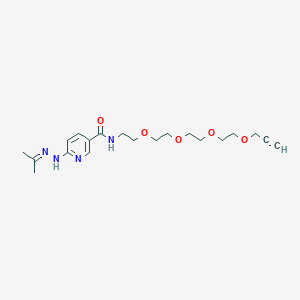
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)
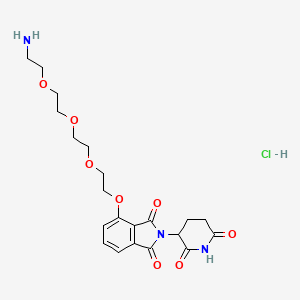

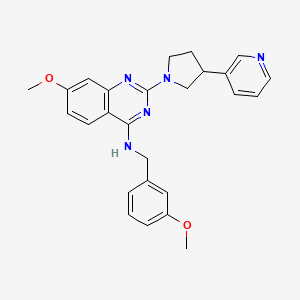
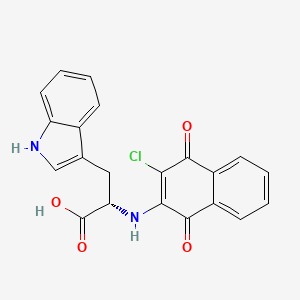

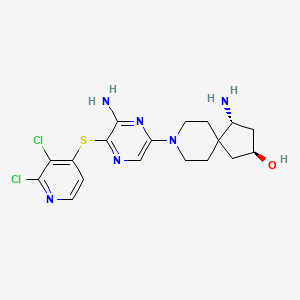
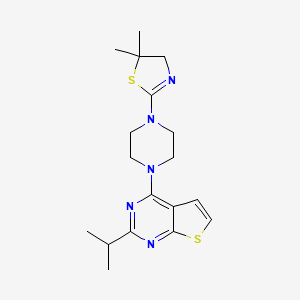
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
